molecular formula C15H7ClF3N3 B2634020 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile CAS No. 151388-01-1

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile

Cat. No.: B2634020
CAS No.: 151388-01-1
M. Wt: 321.69
InChI Key: MODHLNQNVFFSNO-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile is a chemical compound known for its unique structure and properties It contains a pyridine ring substituted with a chloro and trifluoromethyl group, and an indole ring with a carbonitrile group

Biochemical Analysis

Biochemical Properties

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction disrupts secondary metabolism and attenuates bacterial growth .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the production of primary membrane components like palmitate, thereby affecting the assembly of virulence-determining components in bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits bacterial phosphopantetheinyl transferase by binding to the enzyme, which leads to the disruption of fatty acid synthase pathways and secondary metabolism . This inhibition results in reduced bacterial cell viability and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, making it a potent inhibitor in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of phosphopantetheinyl transferase affects the fatty acid synthase pathway, leading to reduced production of essential metabolites like palmitate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its inhibitory effects on bacterial phosphopantetheinyl transferase .

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile typically involves multi-step reactions. One common method includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF3N3/c16-12-5-10(15(17,18)19)7-21-14(12)22-8-9(6-20)11-3-1-2-4-13(11)22/h1-5,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODHLNQNVFFSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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